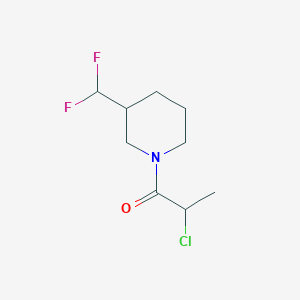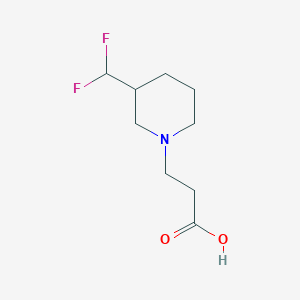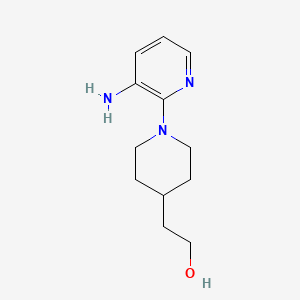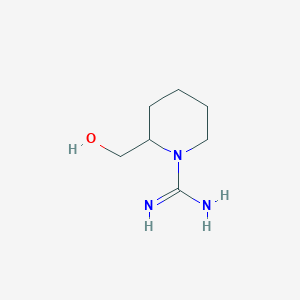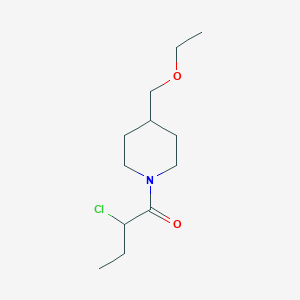
Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone
説明
Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C9H13F3N2O and its molecular weight is 222.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Medicinal Chemistry
Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone and its analogues have been explored in various synthetic and medicinal chemistry contexts. For example, studies have focused on the synthesis of new pyrimidine-azetidinone analogues with potential antioxidant, antimicrobial, and antitubercular activities. These compounds were synthesized from condensation reactions followed by chloroacetylation, demonstrating a method to derive azetidinone analogues with specific biological activities (Chandrashekaraiah et al., 2014). Another study on the metabolism, excretion, and pharmacokinetics of a closely related compound, a dipeptidyl peptidase IV inhibitor, in rats, dogs, and humans, highlights the drug's potential in treating type 2 diabetes, elucidating its elimination pathways and suggesting its elimination by both metabolism and renal clearance (Sharma et al., 2012).
Organocatalysis
In the field of organocatalysis, azetidin-3-yl compounds have been utilized as catalysts in synthetic organic chemistry. For example, aziridin-2-yl methanols, structurally similar to azetidin-3-yl compounds, have been synthesized and tested as organocatalysts in Diels–Alder reactions and Friedel–Crafts alkylations, demonstrating moderate to good enantioselectivities (Bonini et al., 2006). This application underscores the versatility of azetidin-3-yl derivatives in facilitating stereoselective synthetic transformations.
Antimicrobial and Antituberculosis Activities
The antimicrobial and antituberculosis activities of azetidin-3-yl compounds have been a focus of research, with studies showing these compounds exhibit significant activity against various bacterial and fungal strains. The synthesis of organotin(IV) complexes of azetidin-3-yl derived semicarbazones and thiosemicarbazones demonstrated potent in vitro antimicrobial activities, suggesting potential as drug candidates (Singh et al., 2016).
Asymmetric Synthesis and Enantioselective Catalysis
Azetidin-3-yl derivatives have also been employed in asymmetric synthesis and enantioselective catalysis. The preparation and evaluation of enantiopure azetidin-2-yl(diphenyl)methanol derivatives for catalytic asymmetric addition of organozinc reagents to aldehydes achieved high enantioselectivities, demonstrating the potential of four-membered heterocycle-based backbones in catalytic asymmetric induction reactions (Wang et al., 2008).
作用機序
Target of action
Azetidines and pyrrolidines are classes of compounds that are often used in drug discovery due to their ability to interact with a variety of biological targets. They can bind to multiple receptors, which can be beneficial in the development of new therapeutic agents .
Mode of action
The mode of action of a specific compound depends on its structure and the target it interacts with. Generally, azetidines and pyrrolidines can interact with their targets through various types of chemical bonds and interactions, leading to changes in the target’s function .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Azetidines and pyrrolidines have been found in many important synthetic drug molecules, indicating that they can influence a wide range of biochemical pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its chemical structure. For instance, the presence of the azetidine or pyrrolidine ring can influence the compound’s pharmacokinetic profile .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. These effects could range from changes in cellular signaling to alterations in physiological responses .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the stability of azetidines and pyrrolidines can be affected by the pH of the environment .
生化学分析
Biochemical Properties
Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially inhibiting or activating their function. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it affects metabolic pathways, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their function, which in turn affects various biochemical pathways. The compound’s ability to modulate gene expression is also noteworthy, as it can lead to significant changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has also been associated with changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues. These interactions are crucial for understanding the compound’s pharmacokinetics and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its mechanism of action and its potential therapeutic applications .
特性
IUPAC Name |
azetidin-3-yl-[3-(trifluoromethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N2O/c10-9(11,12)7-1-2-14(5-7)8(15)6-3-13-4-6/h6-7,13H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGQTXQJZLBIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


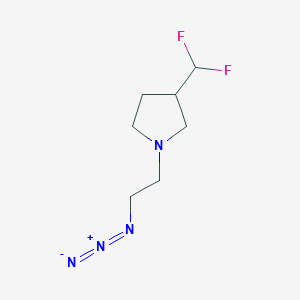

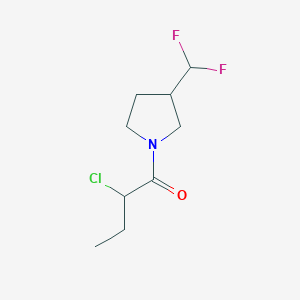
![2-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one](/img/structure/B1476655.png)
![(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)(piperidin-4-yl)methanone](/img/structure/B1476656.png)
![(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)(piperidin-2-yl)methanone](/img/structure/B1476657.png)
![Azetidin-3-yl(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone](/img/structure/B1476658.png)
